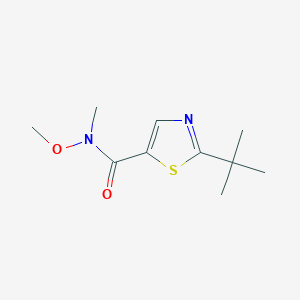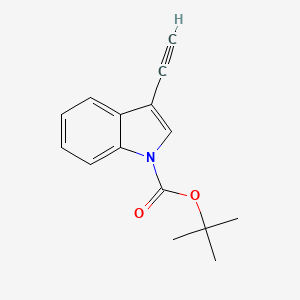![molecular formula C13H18ClN3O B3006730 2-[(丁基氨基)甲基]-3,4-二氢喹唑啉-4-酮盐酸盐 CAS No. 1052540-02-9](/img/structure/B3006730.png)
2-[(丁基氨基)甲基]-3,4-二氢喹唑啉-4-酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives is a topic of interest in several papers. For instance, a one-pot method for synthesizing 2,3-dihydroquinazoline-4(1H)-ones is presented, which involves a three-component reaction between isatoic anhydride, primary amines, and dialkyl acetylenedicarboxylates in the presence of N-sulfonic acid pyridinium chloride under solvent-free conditions . Another paper describes the synthesis of 3-aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitrile via 2-(benzoyl)arylimino-4-chloro-5H-1,2,3-dithiazoles, indicating the versatility of methods available for constructing the quinazoline core .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system containing a benzene ring fused to a pyrimidine ring. The papers provide insights into the structural analysis of these compounds through various spectroscopic techniques. For example, the crystal structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by single crystal X-ray diffraction, and the presence of a strong intramolecular hydrogen bond was noted .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, as evidenced by the synthesis of novel 2-chloroquinoline-based methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, which involved the reaction of substituted 2,4-dichloroquinolines with a specific quinoline carboxylate in the presence of K2CO3 . Additionally, the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates with hydrogen iodide showcases the reactivity of the quinazoline nucleus under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The papers suggest that these compounds exhibit a range of properties, such as antiviral, antiapoptotic, and antimicrobial activities. For instance, a novel anilidoquinoline derivative showed significant antiviral effects against Japanese encephalitis , while new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives displayed antimicrobial activities . These activities are likely due to the presence of various functional groups and substituents on the quinazoline core, which can interact with biological targets.
科学研究应用
抗菌剂
研究表明,3,4-二氢喹唑啉-4-酮的衍生物,例如 2-[(丁基氨基)甲基]-3,4-二氢喹唑啉-4-酮盐酸盐,已被合成并对其抗菌活性进行了测试。这些化合物已与四环素等标准抗菌剂进行了比较,表明它们在对抗微生物感染方面具有潜在用途 (El-zohry & Abd-Alla, 2007)。
化学合成和衍生物
已经探索了合成和改性 3,4-二氢喹唑啉的各种方法,其中包括与不同的化学试剂反应以产生一系列衍生物。这些研究有助于理解这些化合物在不同科学领域的化学行为和潜在应用 (Yunnikova & Ésenbaeva, 2016)。
药物研究
该化合物已在药物研究的背景下进行研究,特别是在合成可能具有潜在治疗应用的新衍生物方面。这些研究通常涉及探索这些衍生物的生物活性,例如它们的抗炎和镇痛特性 (Hunoor et al., 2010)。
缓蚀
一些研究调查了使用 3,4-二氢喹唑啉衍生物作为缓蚀剂。这些化合物已显示出保护金属免受腐蚀的有效性,这对于工业应用具有重要意义 (Kadhim et al., 2017)。
癌症研究
对 3,4-二氢喹唑啉衍生物的研究已扩展到癌症研究,其中正在探索它们对肿瘤细胞的影响以及作为化疗剂的潜力。研究包括调查癌细胞中诸如自噬和凋亡之类的机制 (Rim et al., 2014)。
安全和危害
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
属性
IUPAC Name |
2-(butylaminomethyl)-3H-quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-2-3-8-14-9-12-15-11-7-5-4-6-10(11)13(17)16-12;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDBSBFTBMDCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=NC2=CC=CC=C2C(=O)N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(butylamino)methyl]quinazolin-4(3H)-one hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)



![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)


![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)


![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)